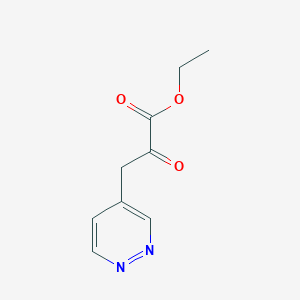

Ethyl 2-oxo-3-(pyridazin-4-yl)propanoate

Description

Structure

3D Structure

Properties

CAS No. |

90557-97-4 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

ethyl 2-oxo-3-pyridazin-4-ylpropanoate |

InChI |

InChI=1S/C9H10N2O3/c1-2-14-9(13)8(12)5-7-3-4-10-11-6-7/h3-4,6H,2,5H2,1H3 |

InChI Key |

BWIXVAOEDHROEF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)CC1=CN=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Oxo 3 Pyridazin 4 Yl Propanoate

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of Ethyl 2-oxo-3-(pyridazin-4-yl)propanoate reveals several plausible strategic disconnections. The most logical primary disconnection is at the C3-C4 bond, which links the pyridazine (B1198779) ring to the propanoate side chain. This disconnection simplifies the target molecule into two key synthons: a pyridazin-4-yl synthon and a 3-carbon α-keto ester synthon.

Disconnection A: C-C Bond Formation. This approach considers the formation of the bond between the pyridazine C4 position and the α-carbon of the side chain (relative to the ester). This leads to two potential pathways:

Pyridazin-4-yl nucleophile + Ethyl 2-oxo-3-halopropanoate (electrophile): This involves preparing an organometallic pyridazine derivative (e.g., a Grignard or organolithium reagent) and reacting it with a suitable electrophilic three-carbon side chain precursor.

Pyridazin-4-yl halide (electrophile) + Enolate of ethyl pyruvate (B1213749) (nucleophile): This strategy, particularly a palladium-catalyzed β-arylation of an α-keto ester, represents a modern and effective method for coupling heteroaryl halides with α-keto ester enolates. nih.govorganic-chemistry.orgsemanticscholar.org

Disconnection B: Building the side chain from a pre-functionalized pyridazine. An alternative strategy involves starting with a 4-methylpyridazine (B73047) or a related derivative. The side chain can then be elaborated through a series of reactions, such as deprotonation of the methyl group followed by reaction with diethyl oxalate, or oxidation of a more elaborated precursor.

Based on the robustness and prevalence of modern cross-coupling reactions, the strategy involving the coupling of a pyridazin-4-yl halide with an ethyl pyruvate enolate (Disconnection A, pathway 2) is a highly viable and convergent approach.

Development of Novel Synthetic Pathways to the Pyridazin-4-yl Moiety

Approaches to Pyridazine Ring Formation and Functionalization

One of the most powerful and versatile methods for constructing the pyridazine ring is the inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.govnih.gov This reaction typically involves the cycloaddition of an electron-deficient 1,2,4,5-tetrazine (B1199680) with an electron-rich dienophile, such as an alkene or alkyne, followed by the extrusion of dinitrogen to form the aromatic pyridazine ring. nih.govrsc.orgoup.com

The key advantages of the IEDDA approach include:

High efficiency: The reactions often proceed in high yields. rsc.org

Versatility: A wide range of substituted tetrazines and dienophiles can be used, allowing for the synthesis of diverse pyridazine derivatives. acs.orgnih.gov

Regiocontrol: The regioselectivity of the cycloaddition can often be predicted and controlled, which is essential for synthesizing specifically substituted pyridazines. organic-chemistry.orgrsc.org

For example, the reaction of a 3-substituted-1,2,4,5-tetrazine with an unsymmetrical alkyne can lead to the regioselective formation of a 3,4- or 3,5-disubstituted pyridazine. oup.com The use of solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to facilitate these reactions. oup.com

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product | Key Features |

| 1,2,4,5-Tetrazine | Alkene / Alkyne | Dihydropyridazine / Pyridazine | Inverse-electron-demand Diels-Alder followed by N₂ extrusion. nih.gov |

| 1,2,3-Triazine | 1-Propynylamine | 6-Aryl-pyridazin-3-amine | Aza-Diels-Alder reaction under neutral conditions provides access to amino-pyridazines. organic-chemistry.org |

Regioselective Introduction of Substituents at the Pyridazine-4-yl Position

To execute the proposed retrosynthetic strategy, a pyridazine ring functionalized at the C4 position is required. Achieving regioselective functionalization of the pyridazine nucleus can be challenging. However, several strategies have been developed:

Direct C-H Functionalization: While powerful, direct C-H functionalization of pyridazines often leads to mixtures of isomers. Achieving selectivity at the C4 position can be difficult without directing groups.

Functionalization of Pre-formed Pyridazines: A more controlled approach involves the use of pre-functionalized pyridazines. For instance, a pyridazine bearing a leaving group (e.g., a halogen) at the C4 position can be synthesized. This can be achieved through the IEDDA reaction by using a dienophile that installs the desired functionality.

Lewis Acid Directed Metalation: Mono- or bidentate boron Lewis acids can direct the regioselective magnesiation or zincation of pyridazine at either the C3 or C4 position, allowing for subsequent reaction with an electrophile.

Once a 4-halopyridazine is obtained, it can be readily used in cross-coupling reactions to form the crucial C-C bond with the side chain.

Synthesis of the Ethyl 2-oxo-propanoate Side Chain and Related Alpha-Keto Ester Precursors

The ethyl 2-oxo-propanoate side chain, also known as the ethyl pyruvate moiety, is a common building block in organic synthesis. Numerous methods exist for the preparation of α-keto esters. mdpi.com

Oxidative Methods for Alpha-Keto Ester Formation

Oxidative methods provide a direct route to α-keto esters from various precursors. These methods are often efficient but can sometimes lack functional group tolerance due to the use of strong oxidizing agents. mdpi.com

| Starting Material | Reagent/Catalyst | Product | Notes |

| α-Hydroxy esters | 2-Azaadamantane N-oxyl (AZADO) / O₂ | α-Keto ester | A chemoselective oxidation that avoids over-oxidation. organic-chemistry.org |

| Alkenes | TBHP / Iron nanocomposite | α-Keto acid | A recyclable catalyst system for the oxidation of alkenes. organic-chemistry.orgorganic-chemistry.org |

| β-Keto esters | Visible light / Salan-Copper(II) catalyst / Air | α-Hydroxy-β-keto ester | Asymmetric α-hydroxylation, which could be followed by oxidation. researchgate.net |

Multi-Step Approaches from Readily Available Feedstocks

Multi-step syntheses often provide greater flexibility and control, starting from simple and inexpensive materials.

From Malonate Derivatives: A classic and versatile approach begins with diethyl malonate or a similar malonic ester. The general sequence involves:

Alkylation: Deprotonation of the malonic ester to form an enolate, followed by reaction with an appropriate electrophile (in this case, a pyridazin-4-ylmethyl halide). google.comorganicchemistrytutor.com

Oximation: Reaction with a nitroso compound to form an α-ketoxime acid ester. google.com

Carbonylation/Hydrolysis: Removal of the oxime group to reveal the α-keto functionality. google.com

This sequence allows for the construction of the α-keto ester functionality directly on the pyridazine-containing substrate.

Palladium-Catalyzed Coupling: As mentioned in the retrosynthetic analysis, a powerful method involves the palladium-catalyzed coupling of an aryl or heteroaryl halide with an α-keto ester enolate. nih.govorganic-chemistry.org This reaction provides direct access to β-aryl (or heteroaryl) α-keto esters. For the synthesis of the target compound, this would involve the reaction of a 4-halopyridazine with ethyl pyruvate in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., PtBu₃), and a base. This method is highly convergent and tolerant of a wide range of functional groups. organic-chemistry.org

Coupling Reactions for Compound Assembly and C-C Bond Formation

The construction of the target molecule hinges on the formation of a C-C bond between the C4 position of the pyridazine ring and the C3 position of the ethyl 2-oxopropanoate moiety. Palladium-catalyzed cross-coupling reactions are paramount for such transformations, offering a versatile and reliable route. Reactions such as the Suzuki-Miyaura and Stille couplings are particularly well-suited for this purpose due to their tolerance of a wide range of functional groups and their proven efficacy in the synthesis of complex heterocyclic compounds. nih.govlibretexts.org

For instance, a plausible synthetic route would involve the coupling of a 4-halopyridazine (e.g., 4-bromo- or 4-iodopyridazine) with a suitable organometallic derivative of ethyl 2-oxopropanoate. Alternatively, a pyridazin-4-ylboronic acid or its ester could be coupled with an appropriate electrophilic alpha-keto ester precursor. The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to a halogen-carbon bond, often without the need for highly specialized or expensive ligands. nih.gov

Table 1: Plausible Palladium-Catalyzed Cross-Coupling Strategies

| Coupling Reaction | Pyridazine Precursor | α-Keto Ester Precursor | Catalyst System (Example) |

| Suzuki-Miyaura | 4-Halopyridazine | Ethyl 2-oxo-3-(dihydroxyboryl)propanoate | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) |

| Stille | 4-Halopyridazine | Ethyl 2-oxo-3-(tributylstannyl)propanoate | Pd(OAc)₂ / Ligand (e.g., XPhos) |

| Suzuki-Miyaura | Pyridazin-4-ylboronic acid | Ethyl 3-bromo-2-oxopropanoate | PdCl₂(dppf) / Base (e.g., K₃PO₄) |

Chemoselectivity is a critical consideration in the synthesis of this compound, ensuring that the desired C-C bond is formed without unintended reactions at other functional sites. The alpha-keto ester moiety contains two electrophilic carbonyl carbons, which could potentially compete in side reactions.

The choice of coupling partners and reaction conditions is paramount to ensure chemoselectivity. In a Suzuki-Miyaura coupling, the reaction between the pyridazinyl halide and the boronic acid derivative of the alpha-keto ester is highly specific, driven by the palladium catalytic cycle. The transmetalation step is selective for the boron and tin moieties in Suzuki and Stille couplings, respectively, leaving the carbonyl groups of the keto ester intact. wikipedia.org

Similarly, if a pyridazinylboronic acid is used, the coupling partner would be a halogenated alpha-keto ester. The palladium catalyst will selectively facilitate the reaction at the C-X bond (where X is a halogen), which is the most reactive site for oxidative addition, thereby preventing unwanted reactions with the keto or ester functionalities. The careful selection of a palladium catalyst and appropriate ligands can further enhance this selectivity.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand: The combination of the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the ligand is critical. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos), can significantly influence the efficiency of the catalytic cycle, particularly the rates of oxidative addition and reductive elimination. rsc.org For Suzuki-Miyaura reactions involving heteroaryl halides, catalysts like Pd(PPh₃)₄ have proven effective. researchgate.net

Base and Solvent: In Suzuki-Miyaura reactions, the choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF, or aqueous mixtures) can dramatically impact the reaction rate and yield. The base is essential for the transmetalation step, and the solvent must be capable of dissolving the various components of the reaction mixture.

Temperature: The reaction temperature is another critical factor. While higher temperatures can increase the reaction rate, they may also lead to decomposition of the starting materials or products, or to an increase in side reactions. Optimization studies are often required to find the ideal temperature that balances reaction speed with selectivity and yield. For many palladium-catalyzed couplings of heteroaromatics, temperatures in the range of 80-110 °C are common. researchgate.net

Table 2: Example of Optimized Conditions for a Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Commercially available and effective for many heteroaryl couplings. nih.gov |

| Base | K₃PO₄ (2 equivalents) | A moderately strong base often effective in Suzuki couplings. |

| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent system that facilitates dissolution of both organic and inorganic reagents. |

| Temperature | 90 °C | Balances reaction rate with minimizing potential degradation. |

Consideration of Green Chemistry Principles and Sustainable Synthetic Approaches

In modern organic synthesis, the incorporation of green chemistry principles is increasingly important to minimize environmental impact. chemijournal.com The synthesis of this compound can be made more sustainable by considering several aspects of the reaction design.

Atom Economy: Cross-coupling reactions like the Suzuki-Miyaura coupling are generally considered to have good atom economy, as most of the atoms from the reactants are incorporated into the final product. However, the use of organotin reagents in the Stille reaction is a significant drawback due to their high toxicity, making the Suzuki-Miyaura coupling a greener alternative. wikipedia.org

Safer Solvents and Reagents: A key principle of green chemistry is the use of less hazardous chemicals. researchgate.net This includes replacing toxic solvents like dioxane with greener alternatives such as ethanol, water, or ionic liquids. nih.gov The development of catalysts that are effective in these more benign solvents is an active area of research. nih.govresearchgate.net

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures, reduces energy consumption. eresearchco.com The use of highly active catalysts that can operate efficiently at or near room temperature is a desirable goal. Microwave-assisted synthesis is another approach that can significantly reduce reaction times and energy usage compared to conventional heating. nih.gov

Catalyst Efficiency and Recyclability: The use of precious metal catalysts like palladium is a concern due to cost and environmental issues. Developing catalytic systems with very low catalyst loading or catalysts that can be easily recovered and reused enhances the sustainability of the process. nih.gov Heterogeneous catalysts, where the palladium is supported on a solid matrix, can facilitate easier separation and recycling.

Table 3: Green Chemistry Considerations for Synthesis

| Green Chemistry Principle | Application to Synthesis |

| Prevention of Waste | Optimization of reaction conditions to maximize yield and minimize byproducts. |

| Use of Safer Solvents | Exploring the use of ethanol, water, or other benign solvents instead of traditional organic solvents. nih.gov |

| Energy Efficiency | Use of microwave irradiation or highly active catalysts to lower reaction temperatures and times. nih.gov |

| Catalysis | Employing highly efficient palladium catalysts at low loadings; developing recyclable catalytic systems. nih.gov |

| Safer Chemistry | Preferring Suzuki-Miyaura over Stille coupling to avoid toxic organotin reagents. |

By integrating these principles, the synthesis of this compound can be approached in a manner that is not only chemically efficient but also environmentally responsible.

Chemical Reactivity and Transformations of Ethyl 2 Oxo 3 Pyridazin 4 Yl Propanoate

Reactions Involving the Alpha-Keto Ester Moiety

The alpha-keto ester functionality is a key reactive site in Ethyl 2-oxo-3-(pyridazin-4-yl)propanoate. It consists of two adjacent carbonyl groups (a ketone and an ester) and an alpha-carbon, each contributing to the molecule's reactivity profile.

Nucleophilic Addition Reactions at the Carbonyl Centers

The electrophilic nature of the carbonyl carbons in the alpha-keto ester moiety makes them susceptible to attack by nucleophiles. The presence of two carbonyl groups in close proximity influences their reactivity. Generally, the ketone carbonyl is more reactive towards nucleophiles than the ester carbonyl due to the electron-donating resonance effect of the ester's alkoxy group, which makes the ester carbonyl carbon less electrophilic.

Common nucleophilic addition reactions at the ketone carbonyl would involve reagents such as organometallic compounds (e.g., Grignard reagents, organolithium compounds), cyanide, and ylides. For instance, reaction with a Grignard reagent (R-MgX) would be expected to yield a tertiary alcohol after protonation.

Table 1: Examples of Nucleophilic Addition to α-Keto Esters

| Nucleophile | Reagent Example | Expected Product after Workup |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | α-hydroxy ester |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |

Transformations of the Ester Group to Other Functionalities

The ethyl ester group can be converted into a variety of other functional groups through several well-established reactions. These transformations are fundamental in organic synthesis for modifying the properties and reactivity of the molecule.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Basic hydrolysis (saponification) is typically irreversible and proceeds via nucleophilic acyl substitution.

Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can replace the ethyl group with a different alkyl group.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into a primary, secondary, or tertiary amide, respectively.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. This reduction would also affect the adjacent ketone group. wikipedia.org

Reactivity at the Alpha-Carbon Position (e.g., enolization, alkylation)

The carbon atom situated between the two carbonyl groups (the alpha-carbon) is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a key reactive intermediate that can participate in various reactions.

Enolization: In the presence of an acid or base, the alpha-keto ester can exist in equilibrium with its enol tautomer.

Alkylation: The enolate, being nucleophilic, can react with electrophiles such as alkyl halides in an alkylation reaction. This allows for the introduction of various alkyl groups at the alpha-position, further functionalizing the molecule.

Reactions at the Pyridazine (B1198779) Ring System

The pyridazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Pathways

Generally, π-deficient aromatic rings like pyridazine are deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. researchgate.net The nitrogen atoms withdraw electron density from the ring, making it less attractive to electrophiles. Furthermore, under the acidic conditions often required for EAS, the nitrogen atoms can be protonated, further deactivating the ring. wikipedia.orgyoutube.com

If an EAS reaction were to occur, the position of substitution would be influenced by the directing effects of both the nitrogen atoms and the alpha-keto ester substituent. Due to the deactivating nature of the pyridazine ring, forcing conditions (e.g., high temperatures, strong electrophiles) would likely be necessary to achieve any substitution. youtube.com

Nucleophilic Aromatic Substitution on Pyridazine Derivatives

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the ring. acs.orgthieme-connect.de The positions ortho and para to the nitrogen atoms are the most activated towards nucleophilic attack because the negative charge in the intermediate (Meisenheimer complex) can be stabilized by resonance involving the electronegative nitrogen atoms. stackexchange.com

In the case of this compound, if a leaving group such as a halogen were present on the pyridazine ring, it would readily undergo substitution by nucleophiles like amines, alkoxides, or thiolates. The rate and regioselectivity of such reactions are well-documented for various pyridazine derivatives. wur.nlacs.orgnih.gov

Table 2: Reactivity of Pyridazine Ring

| Reaction Type | Reactivity | Preferred Positions | Notes |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Low | Dependent on substituents | Ring is deactivated; protonation of nitrogen further deactivates. researchgate.netwikipedia.org |

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

The pyridazine nucleus, being an electron-deficient heterocycle, is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups onto the pyridazine ring of this compound. thieme-connect.comresearchgate.net This further functionalization is key to modifying the properties of the parent molecule. For these reactions to occur, a derivative of the parent compound, typically a halopyridazine, is often used as the starting material.

Palladium-catalyzed reactions are among the most powerful tools for the functionalization of pyridazine systems. thieme-connect.comresearchgate.net The Suzuki-Miyaura coupling, for instance, is a versatile method for forming carbon-carbon bonds by reacting a halopyridazine with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov This reaction is noted for its mild conditions and tolerance of a broad range of functional groups. thieme-connect.com

The Stille coupling, which pairs a halopyridazine with an organotin reagent, and the Sonogashira coupling, which introduces an alkyne moiety from a terminal alkyne and a copper co-catalyst, are also highly effective for the derivatization of the pyridazine core. thieme-connect.com The Heck reaction provides a means to introduce alkenyl groups. researchgate.net Furthermore, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing amino substituents to the pyridazine ring. thieme-connect.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Below is a table summarizing potential metal-catalyzed cross-coupling reactions for the functionalization of a hypothetical halo-substituted pyridazine derivative of the title compound.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Conditions | Potential Product |

| Suzuki-Miyaura | Aryl/heteroarylboronic acid | Pd(PPh₃)₄ | Base (e.g., Na₂CO₃), Toluene, Heat | Aryl/heteroaryl-substituted pyridazine |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Toluene, Heat | Alkyl/aryl-substituted pyridazine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Base (e.g., Et₃N), THF | Alkynyl-substituted pyridazine |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Base (e.g., Et₃N), DMF | Alkenyl-substituted pyridazine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP | Base (e.g., NaOtBu), Toluene | Amino-substituted pyridazine |

This table is illustrative and based on general methodologies for pyridazine functionalization.

Chemo- and Regioselectivity Studies in Complex Transformations of the Compound

The presence of multiple reactive sites in this compound makes the study of chemo- and regioselectivity paramount in its complex transformations. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity concerns the preference for reaction at one position over another. youtube.comslideshare.net

In the context of this molecule, a key chemoselective challenge lies in the selective transformation of either the pyridazine ring or the β-keto ester moiety. For instance, electrophilic aromatic substitution on the pyridazine ring would compete with reactions at the enolizable β-keto ester. The electron-deficient nature of the pyridazine ring generally makes it less susceptible to electrophilic attack compared to electron-rich aromatic systems. Conversely, nucleophilic aromatic substitution is a more common pathway for functionalizing the pyridazine ring, especially if a good leaving group is present. proquest.com

The β-keto ester functionality presents its own set of selectivity considerations. The ketone can be selectively reduced in the presence of the ester using certain reducing agents. slideshare.net Similarly, the enolate can be formed and reacted with electrophiles at either the α-carbon or the oxygen atom (C- vs. O-alkylation), with the outcome often depending on the reaction conditions.

Regioselectivity is a critical factor in the functionalization of the pyridazine ring. For a 4-substituted pyridazine, the electronic properties of the substituent at the 4-position and the inherent electronics of the pyridazine ring will direct incoming reagents to specific positions. nih.govnih.gov Theoretical and experimental studies on substituted pyridines and other azines have shown that the position of substitution is highly dependent on the nature of the attacking species (nucleophilic, electrophilic, or radical) and the reaction mechanism. nih.gov For instance, nucleophilic attack on a pyridazine ring is generally favored at positions ortho or para to the ring nitrogens due to their electron-withdrawing nature.

The following table outlines potential chemo- and regioselective reactions for this compound.

| Reagent/Reaction Type | Potential Site of Reaction | Controlling Factors | Potential Outcome |

| Nucleophilic Aromatic Substitution | Pyridazine Ring (e.g., at C3 or C6 if activated) | Presence of a leaving group, nature of the nucleophile | Substitution of the leaving group |

| Reduction (e.g., NaBH₄) | Keto group of the β-keto ester | Choice of reducing agent | Selective reduction of the ketone to a hydroxyl group |

| Enolate Alkylation | α-carbon of the propanoate chain | Counter-ion, solvent, temperature | C-alkylation to introduce a substituent at the α-position |

| Inverse Electron Demand Diels-Alder | Pyridazine Ring | Nature of the dienophile | Formation of a new fused ring system |

This table presents plausible selective transformations based on established principles of organic reactivity.

Derivatization Strategies for the Generation of Analogues and Compound Libraries

This compound is a valuable starting material for the generation of compound libraries due to its multiple points for diversification. rjptonline.org Derivatization strategies can be broadly categorized into modifications of the pyridazine ring and transformations of the ethyl 2-oxo-3-ylpropanoate side chain.

Modification of the Pyridazine Ring:

As discussed in section 3.2.3, metal-catalyzed cross-coupling reactions are a powerful tool for introducing a wide variety of substituents onto the pyridazine core. thieme-connect.comnih.gov By employing a halo-substituted precursor, a library of analogues with diverse aryl, heteroaryl, alkyl, alkynyl, and amino groups can be synthesized. Additionally, nucleophilic aromatic substitution can be used to introduce various nucleophiles onto the ring. proquest.com

Transformations of the Side Chain:

The β-keto ester moiety offers numerous possibilities for derivatization. organic-chemistry.orgmdpi.com The active methylene (B1212753) group can be deprotonated to form an enolate, which can then be reacted with a range of electrophiles to introduce substituents at the α-position. The ketone can be converted to other functional groups, such as oximes, hydrazones, or pyrazoles, through condensation reactions with the appropriate reagents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other esters.

A combinatorial approach, where both the pyridazine ring and the side chain are modified, can lead to the rapid generation of a large and diverse library of compounds. For example, a set of cross-coupling reactions on the pyridazine ring can be combined with a series of condensation reactions at the keto group of the side chain to produce a matrix of novel compounds.

The table below summarizes some potential derivatization strategies for this compound.

| Derivatization Strategy | Reagent(s) | Functional Group Targeted | Resulting Analogue Class |

| Amide Formation | Amine, coupling agent (after hydrolysis of ester) | Ester | Pyridazinyl-propanoic acid amides |

| Hydrazone Formation | Hydrazine (B178648) derivative | Ketone | Pyridazinyl-propanoyl hydrazones |

| Pyrazole (B372694) Synthesis | Hydrazine | β-keto ester | Pyridazinyl-substituted pyrazoles |

| α-Halogenation | N-Bromosuccinimide (NBS) | Active methylene | α-Halo-β-keto ester derivatives |

This table provides examples of derivatization reactions to generate analogues from the title compound.

Advanced Spectroscopic and Structural Analysis Methodologies

Utilization of Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS).

Without access to primary research data, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.

Infrared and Raman Spectroscopic Investigations of Functional Groups and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are crucial techniques for identifying the functional groups and probing the molecular vibrations of a compound. For Ethyl 2-oxo-3-(pyridazin-4-yl)propanoate, these analyses would provide valuable information about its structural features.

Expected Functional Group Vibrations:

C=O Stretching: The molecule contains two carbonyl groups (an alpha-keto group and an ester group), which would be expected to show strong absorption bands in the IR spectrum, typically in the range of 1680-1750 cm⁻¹. The exact position of these peaks would be influenced by the electronic environment and potential conjugation.

C-O Stretching: The ester functional group would also exhibit C-O stretching vibrations, usually appearing in the 1000-1300 cm⁻¹ region.

C=N and C=C Stretching: The pyridazine (B1198779) ring contains both C=N and C=C bonds, which would produce characteristic stretching vibrations in the 1400-1650 cm⁻¹ region of the IR and Raman spectra.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridazine ring are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methylene (B1212753) groups would appear just below 3000 cm⁻¹.

Ring Vibrations: The pyridazine ring would also have characteristic in-plane and out-of-plane bending vibrations at lower wavenumbers.

While general IR spectral data for pyridazine and its derivatives exist, showing characteristic peaks for aromatic C=C and N-H stretches, no specific IR or Raman data table for this compound is available in the reviewed literature. liberty.edu

Ultraviolet-Visible Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, providing insights into its electronic structure and conjugation.

For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to:

π → π transitions:* These transitions, typically occurring at shorter wavelengths (higher energy), would be associated with the π-electron system of the pyridazine ring and the carbonyl groups.

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen and oxygen atoms) to an anti-bonding π* orbital. These are generally weaker and occur at longer wavelengths compared to π → π* transitions.

The solvent used for the analysis can influence the position and intensity of these absorption bands. Studies on pyridazine in aqueous solution have shown that solvent effects can cause shifts in the absorption spectra. acs.org However, no experimental UV-Vis absorption data or a corresponding data table for this compound could be found.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

A successful crystallographic analysis would reveal:

Molecular Conformation: The spatial orientation of the pyridazine ring relative to the propanoate side chain.

Bond Parameters: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding or π-stacking interactions.

Despite the power of this technique, a search of crystallographic databases did not yield any results for the crystal structure of this compound. Therefore, no crystallographic data, such as unit cell dimensions or atomic coordinates, can be presented.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations aim to find the lowest energy conformation, which represents the most stable structure of the molecule.

Density Functional Theory (DFT) is a predominant computational method used for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. researchgate.netscirp.org The choice of a functional and a basis set is critical for obtaining reliable results.

For nitrogen-containing heterocyclic compounds like pyridazine (B1198779) derivatives, the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and well-validated choice. nih.govresearchgate.net This functional combines exact Hartree-Fock exchange with DFT exchange-correlation functionals, providing robust results for a wide range of chemical systems. ornl.gov

The basis set, which is a set of mathematical functions used to build the molecular orbitals, must be chosen carefully. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are frequently used. gaussian.com The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution, especially for molecules with heteroatoms and potential for hydrogen bonding. chemrxiv.org For higher accuracy, Dunning's correlation-consistent basis sets, like cc-pVDZ, may also be utilized. ornl.gov

Table 1: Illustrative DFT Methodologies for Heterocyclic Compounds

| Component | Common Choices | Rationale |

|---|---|---|

| Theory Level | Density Functional Theory (DFT) | Provides a good balance between computational cost and accuracy for molecular systems. |

| Functional | B3LYP, M06-2X, ωB97X-D | B3LYP is a versatile and widely used hybrid functional. nih.govresearchgate.net Others may be chosen for specific properties. |

| Basis Set | 6-311++G(d,p), cc-pVTZ | Triple-zeta basis sets with diffuse and polarization functions are recommended for accurate geometry and electronic property calculations of heteroatomic systems. gaussian.com |

Ethyl 2-oxo-3-(pyridazin-4-yl)propanoate possesses several rotatable bonds, leading to multiple possible conformations. A conformational analysis would involve systematically rotating these bonds and performing geometry optimization for each resulting structure to identify the global minimum energy conformer and other low-energy local minima. This analysis is crucial for understanding the molecule's preferred shape, which influences its physical properties and biological interactions. The stability of different conformers is evaluated based on their relative energies, with lower energies indicating higher stability.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Energy Gap Calculations

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. irjweb.com

Table 2: Representative FMO Data for Pyridazine Derivatives

| Parameter | Illustrative Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Indicates electron-donating capability; higher values suggest stronger nucleophilicity. |

| ELUMO | -1.5 to -2.5 | Indicates electron-accepting capability; lower values suggest stronger electrophilicity. |

| Energy Gap (ΔE) | 4.0 to 5.0 | Relates to chemical stability and reactivity; a smaller gap implies higher reactivity. scirp.org |

Note: These values are typical for substituted pyridazines and are for illustrative purposes only.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, aiding in the structural confirmation of synthesized compounds.

Computational NMR Chemical Shifts: By calculating the magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level, it is possible to predict ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can help assign signals and confirm the molecular structure.

Theoretical UV-Vis Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) which correspond to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are prone to attack by electrophiles. researchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net For this compound, the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carbonyl groups are expected to be regions of negative potential, while the hydrogen atoms on the ring and the ethyl group would exhibit positive potential. nih.govresearchgate.net

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry can be used to model the mechanisms of chemical reactions, providing a detailed picture of how reactants are converted into products. rsc.org This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy barrier.

For this compound, a relevant transformation to model would be its keto-enol tautomerization. comporgchem.com This is a fundamental process for β-ketoesters. scirp.org Computational modeling could elucidate the mechanism of proton transfer, determine the relative stabilities of the keto and enol tautomers, and calculate the energy barrier for the isomerization. orientjchem.orgcomporgchem.com The analysis of the transition state geometry provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction. researchgate.net

Investigation of Electronic Delocalization and Bond Orders within the Compound

A comprehensive review of available scientific literature and computational chemistry databases did not yield specific studies focused on the electronic delocalization and bond orders of this compound. Theoretical investigations into the electronic structure of the parent pyridazine ring system have been conducted, providing insights into the general electronic properties of this class of heterocyclic compounds. core.ac.ukst-andrews.ac.ukresearchgate.netiiste.orgacs.org However, detailed computational analyses quantifying electron delocalization and specific bond orders for the title compound, which includes the ethyl 2-oxopropanoate side chain, are not present in the reviewed sources.

General principles of computational chemistry suggest that the electronic distribution in this compound would be influenced by the interplay between the electron-withdrawing pyridazine ring and the keto-ester functionality of the side chain. The aromatic pyridazine ring is characterized by a delocalized π-electron system. core.ac.ukresearchgate.net The nitrogen atoms in the pyridazine ring, being more electronegative than carbon, would affect the electron density distribution within the ring.

A theoretical study using Density Functional Theory (DFT) on pyridazine and related diazines has shown that the presence and position of nitrogen atoms significantly influence the electronic properties, including dipole moment and polarizability. core.ac.ukresearchgate.netiiste.org For the pyridazine molecule, a notable dipole moment has been calculated, indicating an uneven distribution of charge. core.ac.uk Furthermore, the delocalization of π-electrons in the benzene ring is a known contributor to its reactivity and electronic characteristics. core.ac.uk

Applications of Ethyl 2 Oxo 3 Pyridazin 4 Yl Propanoate As a Building Block and Intermediate

Role in the Synthesis of Complex Organic Architectures and Heterocycles

The inherent reactivity of Ethyl 2-oxo-3-(pyridazin-4-yl)propanoate and its structural analogs makes it an excellent starting material for constructing intricate, polycyclic heterocyclic systems. The pyridazine (B1198779) core, coupled with the keto-ester side chain, provides multiple reaction sites for cyclization and cycloaddition reactions.

A significant application is in the synthesis of fused N-bridgehead heterocycles, such as pyrrolo[1,2-b]pyridazines. These compounds are of considerable interest due to their diverse biological activities and optical properties. researchgate.net The synthesis often proceeds through the formation of mesoionic oxazolo-pyridazinones from pyridazinone acid precursors, which are themselves derived from the corresponding ethyl esters. nih.gov These mesoionic compounds act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles, like methyl or ethyl propiolate, to yield the pyrrolo[1,2-b]pyridazine (B13699388) core. researchgate.netnih.gov This method highlights a sophisticated use of the pyridazine framework to build complex, multi-ring architectures. nih.gov

The general strategy involves several key steps:

Alkaline hydrolysis of the starting ester (e.g., an ethyl pyridazinone propanoate derivative) to the corresponding carboxylic acid. nih.gov

In-situ generation of a mesoionic intermediate (an oxazolo-pyridazinone) using a dehydrating agent like acetic anhydride. nih.gov

A [3+2] cycloaddition reaction between the mesoionic dipole and an acetylenic dipolarophile. nih.gov

Subsequent elimination of carbon dioxide to afford the final aromatic pyrrolo[1,2-b]pyridazine structure. nih.gov

This synthetic pathway demonstrates the role of the initial propanoate as a latent building block, where each functional group is sequentially activated to construct the target heterocyclic system.

| Starting Material Class | Reaction Type | Resulting Heterocycle | Key Features |

| Pyridazinone Acetic Acid/Ester | 1,3-Dipolar Cycloaddition | Pyrrolo[1,2-b]pyridazine | Formation of a fused five-membered pyrrole (B145914) ring onto the pyridazine core. nih.govnih.gov |

| 1-Aminopyrrole Derivatives | Condensation/Cyclization | Pyrrolo[1,2-b]pyridazine | Construction of the pyridazine ring onto a pre-existing pyrrole. nih.gov |

| Ethyl 3-chloro-pyridazine-4-carboxylate | Nucleophilic Cyclization | Pyrazolo[3,4-c]pyridazine | Annulation of a pyrazole (B372694) ring using hydrazine (B178648) derivatives. nih.gov |

Precursor for Advanced Pyridazine-Containing Compounds with Defined Structures

Beyond creating fused ring systems, this compound serves as a precursor for a wide array of substituted pyridazine derivatives with precisely controlled structures. The reactivity of the keto and ester groups allows for stepwise modifications, enabling the synthesis of targeted molecules. For instance, derivatives of this compound are instrumental in the molecular design of pyrazolo[3,4-d]pyridazines. researchgate.net

The general approach involves reacting ethyl 2-(arylhydrazono)propanoates with reagents like the Vilsmeier-Haak reagent to form 1-aryl-4-formyl-1H-pyrazole-3-carboxylates. researchgate.net These pyrazole derivatives can then be cyclized with hydrazine to form the fused pyrazolo[3,4-d]pyridazin-7-one core. researchgate.net This multi-step synthesis allows for the introduction of various substituents on both the pyrazole and pyridazine rings, leading to libraries of compounds with diverse functionalities. researchgate.net

Furthermore, related propanoate structures are used to synthesize a variety of nitrogen-containing heterocycles. For example, ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate is a key intermediate for producing pyrazole, triazole, pyridinone, and pyrimidinone derivatives. eurjchem.com The versatility of the oxopropanoate side chain facilitates reactions with different nucleophiles and cyclizing agents, making it a powerful tool for generating chemical diversity built around the pyridazine scaffold. researchgate.net

Utility in the Development of Ligands for Catalysis and Coordination Chemistry

The pyridazine heterocycle is a valuable component in the design of ligands for coordination chemistry and catalysis. researchgate.net Its two adjacent nitrogen atoms can act as coordination sites for metal ions, and its π-deficient nature can influence the electronic properties of the resulting metal complexes. researchgate.netresearchgate.net Pyridine and pyrazine (B50134) carboxamides are well-established as interesting ditopic ligands for copper(II) and other transition metals. mdpi.comresearchgate.net

While direct catalytic applications of this compound itself are not extensively documented, its structure provides a clear blueprint for designing novel ligands. The pyridazine nitrogen atoms can serve as one part of a chelating system, while the propanoate moiety can be modified to introduce additional donor atoms (e.g., by converting the ester to an amide or hydrazide). researchgate.netscispace.com Such modifications can lead to tridentate or multidentate ligands capable of forming stable complexes with a variety of metals. researchgate.net

Research has shown that pyridazine-based ligands can be used in:

Ruthenium-catalyzed oxidation reactions: Dinuclear Ru(II)-N-heterocyclic carbene complexes featuring a pyridazine bridge have demonstrated excellent catalytic activity for the oxidation of alkenes. acs.org

Metal-mediated transformations: Diazine- and triazine-based ligands sometimes outperform their pyridine-based counterparts or enable new catalytic pathways. acs.org

Supramolecular chemistry: Pyridazine derivatives are employed as versatile ligands for creating complex supramolecular assemblies with metal cations. lifechemicals.com

The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the pyridazine ring makes these compounds highly attractive for developing new catalysts with tailored reactivity. acs.org

Potential as a Component in Functional Materials (e.g., Organic Semiconductors for OLEDs, OTFTs, RF-IDs)

The electron-deficient nature of the pyridazine ring makes it an attractive building block for functional organic materials, particularly organic semiconductors. nih.gov In materials designed for applications like Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs), electron-accepting (n-type) and electron-donating (p-type) components are combined to control charge transport and emission properties.

Pyridazine has been explored as an electron-acceptor moiety in novel donor-acceptor (D-A) molecules designed for Thermally Activated Delayed Fluorescence (TADF), a key mechanism for high-efficiency OLEDs. frontiersin.org When combined with suitable donor units (like phenoxazine), pyridazine-based compounds can exhibit high reverse intersystem crossing rates and fast delayed emission, which are crucial for efficient triplet exciton (B1674681) harvesting in OLEDs. frontiersin.org

Key properties of pyridazine derivatives relevant to functional materials include:

High Thermal Stability: Pyridazine derivatives often exhibit high decomposition temperatures, a critical requirement for materials used in vacuum-deposited electronic devices. nih.gov

Electron-Deficient Character: The electronegative nitrogen atoms in the ring lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, making it a good electron acceptor. frontiersin.org

Tunable Properties: The electronic and photophysical properties can be systematically tuned by attaching different donor groups to the pyridazine core, allowing for the engineering of materials with specific emission colors or charge transport characteristics. nih.gov

Although the direct incorporation of this compound into functional materials is not yet a primary application, its core structure is representative of the pyridazine-based building blocks used to create advanced materials for optoelectronics. nih.govfrontiersin.org For instance, symmetric tetradentate Pt(II) complexes using pyridazine ligands have been synthesized for use in highly efficient orange OLEDs. rsc.org

| Material Class | Potential Application | Role of Pyridazine Core | Relevant Findings |

| Donor-Acceptor Molecules | OLEDs (TADF Emitters) | Electron-Acceptor Unit | Leads to fast delayed emission and efficient triplet utilization. frontiersin.org |

| Platinum(II) Complexes | OLEDs (Phosphorescent Emitters) | Ligand Scaffold | Enables highly efficient and narrow-band orange emission. rsc.org |

| General Pyridazine Derivatives | Organic Semiconductors | π-Deficient Aromatic System | Provides thermal stability and tunable electronic properties. nih.gov |

Development of Chemical Probes and Tools for Synthetic Methodology

The development of new synthetic routes to complex molecules is a fundamental goal of organic chemistry. Compounds like this compound are not only precursors to specific targets but also serve as tools for developing novel synthetic methodologies. The diverse reactivity of this compound and its analogs allows chemists to explore new types of transformations and expand the synthetic toolkit. researchgate.netmdpi.comeurekaselect.com

For example, the use of pyridazinone esters in [3+2] cycloaddition reactions to form pyrrolo[1,2-b]pyridazines is a showcase of synthetic methodology development. nih.gov This approach provides a reliable and regioselective route to a class of heterocycles that would be difficult to access through other means. Similarly, the multi-step sequences used to convert pyridazine propanoates into pyrazolo[3,4-d]pyridazines or other heterocycles demonstrate how a single, versatile starting material can be a gateway to a wide range of molecular diversity. researchgate.neteurjchem.com

The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and robust hydrogen-bonding capacity, also make it a candidate for the development of chemical probes designed to interact with biological targets. nih.gov The ability of the two adjacent nitrogen atoms to form dual hydrogen bonds can be exploited in designing molecules that bind selectively to specific protein sites. nih.gov While this application is more developed for other pyridazine derivatives, the synthetic accessibility provided by precursors like this compound is crucial for creating libraries of compounds to screen for such activities.

Challenges and Future Research Directions

Development of More Efficient and Atom-Economical Synthetic Routes

Currently, the synthesis of pyridazine (B1198779) derivatives can involve multi-step processes with varying yields. A significant challenge lies in developing more efficient and atom-economical synthetic routes to Ethyl 2-oxo-3-(pyridazin-4-yl)propanoate. Future research should focus on:

Novel Catalytic Systems: Investigating new catalysts, potentially based on earth-abundant metals, to promote the key bond-forming reactions in a more efficient manner. This could lead to milder reaction conditions and reduced waste generation.

Alternative Starting Materials: Exploring readily available and renewable starting materials to enhance the sustainability of the synthesis.

A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Cross-Coupling Reactions | High functional group tolerance, well-established methodologies. | Use of expensive metal catalysts, potential for side reactions. |

| Cycloaddition Reactions | High atom economy, potential for stereocontrol. organic-chemistry.org | Limited availability of suitable precursors, regioselectivity issues. |

| Condensation Reactions | Simple procedures, readily available starting materials. | Potentially harsh reaction conditions, lower yields. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to:

Investigate the interplay between the keto, ester, and pyridazine functionalities: Understanding how these groups influence each other's reactivity can lead to the discovery of novel transformations.

Explore reactions at the pyridazine ring: This could involve electrophilic and nucleophilic aromatic substitution, N-oxidation, and metal-catalyzed cross-coupling reactions to introduce further functionalization.

Utilize the active methylene (B1212753) group: The carbon atom situated between the two carbonyl groups is highly acidic and can serve as a nucleophile in a variety of carbon-carbon bond-forming reactions.

Expansion of Computational Studies for Advanced Predictive Modeling of Reactivity

Computational chemistry offers a powerful tool for predicting and understanding the behavior of molecules. For this compound, future computational studies should focus on:

Predicting Reaction Outcomes: Employing density functional theory (DFT) and other computational methods to model reaction pathways, predict product distributions, and identify potential side reactions. This can help in optimizing reaction conditions and guiding experimental work. nih.gov

Understanding Electronic Properties: Calculating molecular orbital energies, charge distributions, and other electronic parameters to gain insights into the molecule's reactivity and potential applications in electronic materials.

Simulating Spectroscopic Data: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives and reaction products.

Diversification of Applications in Non-Biological Chemical Fields and Materials Science

While pyridazine derivatives have been explored for their biological activity, their potential in non-biological fields remains largely untapped. researchgate.net Future research should investigate the applications of this compound and its derivatives in:

Organic Electronics: The electron-deficient nature of the pyridazine ring suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Coordination Chemistry: The nitrogen atoms of the pyridazine ring can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or porous properties.

Functional Dyes and Pigments: Modification of the pyridazine core could lead to the development of novel chromophores with tunable optical properties for use in dyeing, printing, and sensing applications.

Scalable Synthesis and Process Optimization for Industrial Feasibility

For any potential application to be realized, the synthesis of this compound must be scalable and economically viable. Future research in this area should address:

Process Optimization: Systematically studying the effects of reaction parameters such as temperature, pressure, concentration, and catalyst loading to maximize yield and minimize reaction time.

Development of Continuous Flow Processes: Transitioning from batch to continuous flow synthesis can offer advantages in terms of safety, efficiency, and scalability.

Purification Strategies: Developing efficient and cost-effective methods for the purification of the final product on a large scale.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-oxo-3-(pyridazin-4-yl)propanoate, and what factors influence the choice of methodology?

- Methodological Answer : The compound can be synthesized via esterification of 3-(pyridazin-4-yl)-2-oxopropanoic acid with ethanol under acid catalysis. Alternative routes include condensation reactions between pyridazine derivatives and ethyl oxo-propanoate precursors. Key factors influencing methodology include reagent availability, reaction scalability, and compatibility with functional groups (e.g., acid-sensitive moieties). Databases like REAXYS and BKMS_METABOLIC can guide route selection by identifying precedents for similar esters .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : 1H/13C NMR identifies proton environments (e.g., pyridazine aromatic signals at δ 8.5–9.5 ppm) and ester carbonyl groups (δ 165–175 ppm). 2D NMR (HSQC, HMBC) confirms connectivity between the pyridazine ring and propanoate backbone .

- GC-FID/MS : Detects volatile impurities and validates molecular ion peaks (e.g., m/z for [M+H]+).

- FT-IR : Confirms ester C=O (∼1740 cm⁻¹) and pyridazine ring vibrations .

Q. How is crystallographic analysis conducted for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines atomic coordinates and thermal parameters. ORTEP-3 visualizes molecular geometry, highlighting bond angles and torsion angles. Hydrogen bonding networks are analyzed using graph-set notation to identify motifs like R₂²(8) (e.g., C=O⋯H-N interactions) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods to avoid inhalation, and wear nitrile gloves and chemical-resistant lab coats. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of via hazardous waste channels. Consult SDS guidelines for first-aid measures (e.g., eye irrigation with saline) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Methodological Answer :

- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) reduces side reactions like ester hydrolysis.

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- In-line Monitoring : Employ HPLC or inline IR to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?

- Methodological Answer :

- Multi-Algorithm Refinement : Compare SHELXL (empirical) vs. DFT-optimized geometries to identify discrepancies in bond lengths or angles.

- Twinned Data Analysis : Use SHELXD to deconvolute overlapping reflections in twinned crystals .

- Hydrogen Bonding Validation : Cross-check predicted (Mercury CSD) vs. observed (SC-XRD) hydrogen bonds to refine force field parameters .

Q. How do hydrogen bonding patterns influence the crystal packing of this compound?

- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies primary motifs like N-H⋯O=C interactions, which stabilize layered packing. Synchrotron XRD can resolve weak C-H⋯O contacts, while Hirshfeld surfaces quantify interaction contributions .

Q. What methods are effective for analyzing and mitigating impurities in synthesized batches?

- Methodological Answer :

- HPLC-PDA : Quantifies impurities >0.1% using reverse-phase columns (C18) and UV detection at 254 nm.

- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to exclude polar byproducts.

- Mass Spectrometry Imaging (MSI) : Maps impurity distribution in crude samples for targeted purification .

Q. How should researchers address contradictions between spectral data (e.g., NMR vs. MS)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.